Texanol

Description

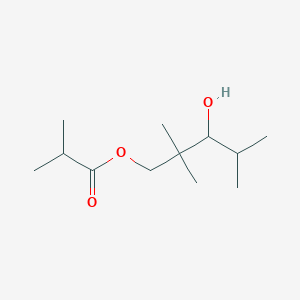

Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFHKNAQFPVRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)COC(=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872295 | |

| Record name | 3-Hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is a colorless liquid with a mild characteristic odor. Floats on water. (USCG, 1999), Colorless liquid with a mild odor; [CHRIS], LIQUID. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Texanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

471 °F at 760 mmHg (USCG, 1999), 255-260 °C | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

248 °F (USCG, 1999), 120 °C o.c. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml: 2 | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.95 | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.5 | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0097 [mmHg], Vapor pressure, Pa at 20 °C: 1.3 | |

| Record name | Texanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

25265-77-4, 77-68-9 | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyraldehyde trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,2,4-trimethylpentyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL 1-ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LJI14453C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50 °C | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Texanol™ in Polymer Film Formation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of Texanol™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) as a premier coalescing agent in latex polymer systems. This compound™ facilitates the formation of a continuous, uniform film from discrete polymer particles by temporarily reducing the minimum film formation temperature (MFFT). This document details its partitioning behavior, its effect on polymer particle rheology, and the subsequent evaporation process that ensures the final film's desired mechanical and aesthetic properties. Quantitative data on its performance, detailed experimental protocols for evaluation, and visual representations of the underlying mechanisms are provided to offer a thorough understanding for researchers and professionals in polymer science and formulation.

The Core Mechanism of Action of this compound™

The primary function of this compound™ is to act as a coalescing agent, enabling the formation of a continuous film from an aqueous dispersion of polymer particles, a process known as latex film formation. This process can be broken down into three principal stages, with this compound™ playing a pivotal role in the second and third stages.

-

Stage I: Water Evaporation and Particle Packing: As water evaporates from the latex dispersion, the polymer particles are brought into close contact, forming a densely packed, ordered arrangement.

-

Stage II: Particle Deformation and Coalescence: This is the critical stage where this compound™ exerts its primary influence. For the polymer particles to fuse, the capillary forces generated by the evaporation of the remaining water must overcome the resistance of the particles to deformation. This compound™ partitions into the polymer particles, acting as a temporary plasticizer. This plasticization increases the free volume within the polymer chains, enhancing their mobility and reducing the glass transition temperature (T_g) of the polymer. This reduction in T_g consequently lowers the minimum film formation temperature (MFFT), which is the lowest temperature at which the latex will form a continuous film. By lowering the MFFT, this compound™ allows for film formation over a wider range of environmental conditions.

-

Stage III: Polymer Chain Interdiffusion: Following particle deformation and coalescence, the final stage involves the interdiffusion of polymer chains across the boundaries of the former particles. This process leads to the formation of a continuous, mechanically stable film, and the original particle boundaries gradually disappear. The presence of this compound™ continues to facilitate this interdiffusion by maintaining the mobility of the polymer chains. Subsequently, this compound™, being a volatile organic compound (VOC), slowly evaporates from the film, leading to an increase in the film's hardness and the restoration of the polymer's original high T_g.

Quantitative Data on this compound™ Performance

The efficiency of a coalescing agent is quantified by its effect on the MFFT and the mechanical properties of the resulting film. The following tables summarize typical performance data for this compound™ in various latex systems.

Table 1: Effect of this compound™ Concentration on the Minimum Film Formation Temperature (MFFT) of a Styrene-Acrylic Latex

| This compound™ Concentration (wt% on polymer solids) | Polymer T_g (°C) | MFFT (°C) |

| 0 | 25 | 23 |

| 2 | 25 | 15 |

| 4 | 25 | 8 |

| 6 | 25 | <5 |

| 8 | 25 | <5 |

Table 2: Comparative Coalescing Efficiency of Different Agents

| Coalescing Agent | Chemical Name | Boiling Point (°C) | MFFT Reduction Efficiency* |

| This compound™ | 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate | 254 | High |

| Coalescent A | Ethylene Glycol Phenyl Ether | 245 | Moderate |

| Coalescent B | Diethylene Glycol Monobutyl Ether | 230 | Moderate-High |

| Coalescent C | Propylene Glycol | 188 | Low |

*MFFT Reduction Efficiency is a qualitative measure of the reduction in MFFT per unit concentration of the coalescing agent.

Experimental Protocols

Determination of Minimum Film Formation Temperature (MFFT)

Objective: To determine the lowest temperature at which a latex formulation will form a continuous, crack-free film.

Apparatus: MFFT Bar (a metal plate with a controlled temperature gradient), film applicator.

Procedure:

-

The latex formulation containing a specific concentration of this compound™ is prepared.

-

The MFFT bar is set to a predefined temperature gradient (e.g., 0°C to 25°C).

-

A thin, uniform layer of the latex is applied to the surface of the MFFT bar using a film applicator.

-

The film is allowed to dry.

-

The point on the bar where the film transitions from a continuous, clear film to a cracked, opaque, or powdery state is visually identified.

-

The temperature at this transition point is recorded as the MFFT.

Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (T_g) Determination

Objective: To measure the glass transition temperature of the polymer film and assess the plasticizing effect of this compound™.

Apparatus: Dynamic Mechanical Analyzer (DMA).

Procedure:

-

A free-standing film of the coalesced latex is prepared by casting the formulation onto a non-stick surface and allowing it to dry completely.

-

A rectangular specimen of the film is cut to the dimensions required by the DMA instrument.

-

The specimen is mounted in the DMA, and a sinusoidal tensile strain is applied at a fixed frequency.

-

The temperature is ramped over a specified range (e.g., -50°C to 100°C) at a controlled rate.

-

The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.

-

The T_g is determined as the temperature at the peak of the tan delta curve.

Visualizing the Mechanism and Workflows

Signaling Pathways and Logical Relationships

Caption: Mechanism of this compound™ in latex film formation.

Experimental Workflow for MFFT Determination

Caption: Experimental workflow for MFFT determination.

Conclusion

This compound™ is a highly efficient coalescing agent that plays a critical role in the formation of high-quality latex films. Its mechanism of action is centered on its ability to temporarily plasticize polymer particles, thereby reducing the minimum film formation temperature and facilitating particle deformation and fusion. The subsequent evaporation of this compound™ ensures that the final film possesses the desired hardness and mechanical integrity. The experimental protocols and data presented in this guide provide a framework for understanding and optimizing the use of this compound™ in various coating and drug delivery applications. A thorough comprehension of its performance characteristics is essential for the development of robust and reliable polymer-based products.

The Molecular Ballet of Film Formation: An In-Depth Technical Guide to the Interaction of Texanol with Latex Particles

For Researchers, Scientists, and Drug Development Professionals

Foreword

The transformation of a liquid latex dispersion into a durable, continuous film is a complex process governed by a delicate interplay of physical and chemical phenomena. At the heart of this metamorphosis for many waterborne coatings lies a crucial component: the coalescing agent. This technical guide delves into the molecular-level interactions of one of the most effective and widely used coalescing agents, Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), with latex particles. Understanding this intricate dance is paramount for optimizing formulation performance, ensuring film integrity, and advancing the development of high-performance materials. This document provides a comprehensive overview of the mechanisms of action, quantitative effects, and the experimental methodologies used to elucidate the vital role of this compound in latex film formation.

The Role of this compound: A Molecular Bridge to Coalescence

Latex dispersions consist of discrete polymer particles suspended in an aqueous medium. For a coherent film to form upon drying, these particles must overcome their repulsive forces, deform, and fuse together in a process known as coalescence. The inherent hardness of many high-performance latex polymers, characterized by a high glass transition temperature (Tg), prevents this fusion at ambient temperatures. This is where this compound plays its pivotal role.

This compound acts as a temporary plasticizer for the latex polymer.[1] Its unique chemical structure, featuring both hydroxyl and ester functional groups, coupled with its hydrophobic nature, allows it to be readily absorbed by the polymer particles rather than remaining in the water phase.[2] This partitioning into the polymer phase is a critical first step in its mechanism of action.

Once inside the polymer particles, this compound disrupts the intermolecular forces between the polymer chains, primarily van der Waals forces.[3] This increases the free volume within the polymer, enhancing chain mobility and effectively lowering the glass transition temperature (Tg) and, consequently, the Minimum Film Formation Temperature (MFFT).[4] The MFFT is the lowest temperature at which the latex particles have enough mobility to coalesce and form a continuous film.[5][6] By reducing the MFFT below the application temperature, this compound ensures the formation of a uniform and defect-free film.[2][5]

Key Physicochemical Properties of this compound

The effectiveness of this compound as a coalescing agent is underpinned by a specific set of physical and chemical properties:

-

Low Water Solubility: This ensures that this compound preferentially partitions into the hydrophobic latex particles, where it is most needed.[2]

-

Slow Evaporation Rate: this compound's high boiling point (~254°C) and low volatility mean it remains in the film long enough to facilitate coalescence.[2] After the film has formed, it slowly evaporates, allowing the film to regain its original hardness and durability.[2]

-

Excellent Hydrolytic Stability: This property allows this compound to be used in a wide range of latex formulations, including those with high pH levels, without undergoing chemical degradation.[5]

-

Strong Solvency for Latex Polymers: The chemical similarity between this compound and common latex polymers (e.g., acrylics, polyvinyl acetate) ensures a high degree of compatibility and efficient plasticization.[2]

Quantitative Effects of this compound on Latex Properties

The addition of this compound to a latex formulation has a quantifiable impact on key physical properties. The following tables summarize the typical effects of this compound concentration on the Minimum Film Formation Temperature (MFFT) of various latex emulsions.

| This compound Concentration (wt% on polymer solids) | Rhoplex HG-74 (Acrylic) MFFT (°C) | Acronal 296D (Styrene-Acrylic) MFFT (°C) | Rhoplex AC-2507 (Acrylic) MFFT (°C) | Flexbond 325 (PVA-Acrylic) MFFT (°C) |

| 0 | 16 | 12 | 14 | 19 |

| 2 | 11 | 7 | 9 | 13 |

| 4 | 6 | 2 | 4 | 7 |

| 6 | 1 | -3 | -1 | 2 |

| 8 | < -5 | < -5 | < -5 | -3 |

| 10 | < -5 | < -5 | < -5 | < -5 |

Table 1: Effect of this compound Concentration on the MFFT of Various Latex Emulsions. Data compiled from product literature. The addition of this compound leads to a significant and near-linear reduction in the MFFT across different latex chemistries.

Molecular Interaction and Film Formation Workflow

The process of this compound-mediated latex film formation can be visualized as a multi-step workflow, from the initial dispersion to the final continuous film.

Experimental Protocols

The investigation of this compound's interaction with latex particles relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Minimum Film Formation Temperature (MFFT)

Principle: This method, based on ASTM D2354, determines the lowest temperature at which a latex emulsion will form a continuous film.[2][5][7]

Apparatus:

-

Minimum Film Forming Temperature Bar (MFFT-BAR): A metal platen with a controlled temperature gradient.[1][2]

-

Film Applicator: To draw down a film of uniform thickness.

-

Dry, clean air supply: To prevent condensation on the cold end of the bar.

Procedure:

-

Sample Preparation: The latex emulsion is thoroughly mixed. If varying concentrations of this compound are being tested, the coalescent is added to the latex and allowed to equilibrate for a specified period (e.g., 24 hours) with gentle agitation.

-

Instrument Setup: The MFFT-BAR is turned on and allowed to reach a stable temperature gradient (e.g., -5°C to 90°C).[1] A gentle stream of dry air is passed over the platen.

-

Film Application: A uniform wet film of the latex sample (typically 75-100 µm thick) is drawn down along the length of the temperature gradient platen using a film applicator.

-

Observation: The film is allowed to dry. The point on the platen where the film transitions from a continuous, clear film to a cracked, opaque, or powdery film is identified.

-

MFFT Determination: A temperature probe is used to measure the temperature on the platen at the transition point. This temperature is recorded as the MFFT.

Measurement of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.[4][8]

Apparatus:

-

Differential Scanning Calorimeter (DSC) with a cooling accessory.[9][10]

-

Hermetically sealed aluminum pans.

Procedure:

-

Sample Preparation: A small amount of the liquid latex sample (5-10 mg) containing this compound is weighed into an aluminum DSC pan and hermetically sealed. An empty sealed pan is used as a reference. For dried films, a small disk is cut from the film and placed in the pan.

-

Thermal Program:

-

Initial Cooling: The sample is cooled to a temperature well below the expected Tg (e.g., -100°C) at a controlled rate (e.g., 10 K/min).[4]

-

Heating Scan: The sample is then heated at a controlled rate (e.g., 10 K/min) through the glass transition region to a temperature above the Tg (e.g., 50°C).[4] An inert atmosphere (e.g., nitrogen) is maintained in the DSC cell.[4]

-

-

Data Analysis: The heat flow curve (thermogram) is analyzed. The Tg is typically determined as the midpoint of the step transition in the heat flow curve.[4][8]

Advanced Characterization Techniques

For a deeper molecular-level understanding, more advanced techniques can be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Latex-state NMR can provide insights into the mobility of polymer chains and the partitioning of this compound within the latex particles.[11][12][13] Changes in the chemical shifts and relaxation times of both the polymer and this compound protons can indicate the extent of their interaction.

-

Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for studying the structure of materials at the nanoscale.[14][15] It can be used to monitor the coalescence process in situ, providing information on particle deformation and interdiffusion of polymer chains as the film forms.[16][17]

-

Molecular Dynamics (MD) Simulations: Computational simulations can model the interactions between this compound molecules and polymer chains at the atomic level.[18][19][20][21] These simulations can help visualize the partitioning process and quantify the intermolecular forces involved.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the primary experimental techniques discussed.

Conclusion

The interaction of this compound with latex particles is a sophisticated, multi-stage process that is fundamental to the successful formation of high-performance coatings. Through its preferential partitioning into the polymer phase, this compound acts as an efficient temporary plasticizer, reducing the energy barrier for particle coalescence by lowering the MFFT and Tg. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and formulation scientists to systematically investigate and optimize the performance of their latex-based systems. A thorough understanding of these molecular-level interactions is not only crucial for the coatings industry but also offers valuable insights for any field where controlled polymer film formation is critical, including in the development of advanced drug delivery systems and functional materials. Further research utilizing advanced techniques such as NMR, SANS, and molecular modeling will continue to unravel the finer details of this molecular ballet, paving the way for the next generation of innovative materials.

References

- 1. Minimum Film Forming Temperature (MFFT) — Neurtek [neurtek.com]

- 2. industrialphysics.com [industrialphysics.com]

- 3. Polymer–solvent interactions as a tool to engineer material properties - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. mt.com [mt.com]

- 5. specialchem.com [specialchem.com]

- 6. measurlabs.com [measurlabs.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. thermalsupport.com [thermalsupport.com]

- 9. Measuring the glass transition of latex-based polymers in the hydroplasticized state via differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. r-techmaterials.com [r-techmaterials.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 15. Small-angle neutron scattering - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Item - In situ monitoring of latex film formation by small-angle neutron scattering: Evolving distributions of hydrophilic stabilizers in drying colloidal films - Loughborough University - Figshare [repository.lboro.ac.uk]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. researchgate.net [researchgate.net]

Synthesis and Characterization of Novel Texanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of novel derivatives of Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), a widely used ester alcohol. While this compound itself is primarily utilized as a coalescing agent in paints and coatings, its unique chemical structure presents opportunities for the development of new molecules with potential applications in various fields, including polymer chemistry and drug delivery. This document outlines hypothetical synthetic pathways for creating novel this compound analogues, detailed experimental protocols for their characterization, and potential biological evaluation frameworks.

Introduction to this compound and Its Derivatives

This compound, with the chemical name (3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate, is a high-boiling point, low-volatility ester alcohol.[1][2][3] Its synthesis is typically achieved through the esterification of 2,2,4-trimethyl-1,3-pentanediol (B51712) with isobutyric acid or the self-condensation of isobutyraldehyde.[4][5] The presence of a primary hydroxyl group in the this compound molecule offers a reactive site for further chemical modifications, allowing for the creation of a diverse library of novel derivatives.

This guide focuses on the synthesis of novel this compound derivatives through the esterification of the free hydroxyl group with various carboxylic acids, thereby creating diesters of 2,2,4-trimethyl-1,3-pentanediol. These modifications can significantly alter the physicochemical properties of the parent molecule, such as its solubility, viscosity, and polarity, potentially leading to new applications.

Synthesis of Novel this compound Derivatives

A generalized synthetic scheme for the creation of novel this compound derivatives is presented below. This involves the esterification of this compound's free hydroxyl group with a selected carboxylic acid (R-COOH) in the presence of an acid catalyst.

Caption: General reaction scheme for the synthesis of novel this compound derivatives.

Experimental Protocol: Esterification of this compound

This protocol describes a general method for the synthesis of a novel this compound derivative by reacting this compound with a carboxylic acid.

Materials:

-

This compound (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate)

-

Carboxylic acid (R-COOH)

-

Sulfuric acid (H₂SO₄) or other suitable acid catalyst

-

Toluene or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1 equivalent), the chosen carboxylic acid (1.1 equivalents), and toluene.

-

Add a catalytic amount of sulfuric acid (e.g., 0.02 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (i.e., no more water is collected and starting material is consumed), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography or distillation to obtain the pure novel this compound derivative.

Characterization of Novel this compound Derivatives

Thorough characterization is essential to confirm the structure and purity of the newly synthesized derivatives. A combination of spectroscopic and thermal analysis techniques should be employed.

Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a novel this compound derivative.

Caption: Workflow for the characterization of novel this compound derivatives.

Data Presentation

The quantitative data obtained from the characterization experiments should be summarized in a clear and concise manner.

| Parameter | Method | Expected Result for a Diester Derivative |

| Chemical Structure | ||

| Functional Groups | FTIR | Appearance of a new C=O stretch, disappearance of the O-H stretch of this compound. |

| Proton Environment | ¹H NMR | Chemical shifts corresponding to the protons of the newly added ester group. |

| Carbon Skeleton | ¹³C NMR | Signals corresponding to the carbons of the new ester group. |

| Molecular Weight | Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of the derivative. |

| Purity and Thermal Properties | ||

| Purity | GC/HPLC | >95% (typical target) |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature profile. |

| Phase Transitions | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting point (Tm), if applicable. |

Detailed Experimental Protocols for Characterization

-

Fourier Transform Infrared (FTIR) Spectroscopy: The sample is analyzed neat (if liquid) or as a KBr pellet (if solid). The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃).

-

Mass Spectrometry (MS): The molecular weight is determined using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

-

Thermogravimetric Analysis (TGA): A small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min), and the weight loss is recorded as a function of temperature.

-

Differential Scanning Calorimetry (DSC): The sample is heated and cooled at a controlled rate to determine the temperatures of phase transitions.

Potential Biological Activity and Signaling Pathways

While this compound itself is primarily used in industrial applications, its derivatives could exhibit interesting biological activities. A proposed metabolic pathway for this compound involves hydrolysis to 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid, followed by further metabolism.[6] Novel derivatives would likely follow a similar initial hydrolysis step.

Caption: Hypothetical metabolic pathway for novel this compound derivatives.

For drug development professionals, the key would be to design derivatives where the released carboxylic acid (R-COOH) or the diol backbone has a desired pharmacological effect. The diester would act as a prodrug, releasing the active components upon hydrolysis in the body.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of novel this compound derivatives. By systematically modifying the parent this compound molecule, researchers can explore new chemical spaces and potentially discover compounds with valuable properties for a range of applications. The detailed protocols and workflows presented herein are intended to serve as a starting point for such investigations. Further studies will be necessary to fully elucidate the properties and potential applications of these novel compounds.

References

- 1. This compound Ester Alcohol|Coalescent for Research [benchchem.com]

- 2. This compound | C12H24O3 | CID 6490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What Is this compound? Properties & this compound Uses in Coatings [tjcyindustrialchem.com]

- 4. This compound Ester Alcohol|Coalescent for Research [benchchem.com]

- 5. Buy this compound | 77-68-9 [smolecule.com]

- 6. tceq.texas.gov [tceq.texas.gov]

Unraveling the Biodegradation of Texanol in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Texanol™, the trade name for 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, is a widely used coalescing agent in latex paints and other industrial applications. Its environmental fate, particularly its biodegradability in soil, is of significant interest. This technical guide provides a comprehensive overview of the known and proposed aerobic biodegradation pathways of this compound in a soil environment. It synthesizes available data on its degradation rates, outlines the key microbial and enzymatic players likely involved, and presents detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating the environmental impact of this high-production-volume chemical.

Introduction

This compound is an ester alcohol recognized for its efficiency as a coalescent. While it is considered to be "readily biodegradable," a detailed understanding of its transformation in the soil matrix is crucial for a thorough environmental risk assessment.[1][2][3][4] This guide delves into the specifics of this compound's breakdown, from the initial enzymatic cleavage to the subsequent metabolism of its constituent parts by soil microorganisms.

Quantitative Biodegradability Data

Standardized testing has provided quantitative data on the aerobic biodegradability of this compound. The following table summarizes the results from a study conducted according to OECD Guideline 301 E, which assesses ready biodegradability.

| Time (days) | Mean % Degradation | Test Method | Source |

| 9 | 10% | OECD Guideline 301 E | [5] |

| 19 | 33% | OECD Guideline 301 E | [5] |

| 34 | 70% | OECD Guideline 301 E | [5] |

| 42 | 90% | OECD Guideline 301 E | [5] |

Table 1: Aerobic Biodegradation of this compound

The data indicates that while this compound does not meet the strict criteria for "readily biodegradable" within the 10-day window (60% degradation), it does exhibit substantial degradation over a longer period, suggesting it is unlikely to persist in the environment.[5]

Proposed Biodegradation Pathway of this compound in Soil

While no single study has elucidated the complete biodegradation pathway of this compound in soil, a scientifically plausible pathway can be proposed based on the degradation of its constituent functional groups and related molecules. The proposed pathway involves a two-step process initiated by the hydrolysis of the ester bond, followed by the aerobic degradation of the resulting alcohol and carboxylic acid.

Step 1: Hydrolysis of the Ester Bond

The primary and most critical step in the biodegradation of this compound is the enzymatic hydrolysis of its ester linkage. This reaction is catalyzed by esterases , a class of hydrolase enzymes widely present in soil microorganisms.[1] This cleavage results in the formation of two distinct molecules: 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid .

Figure 1: Initial hydrolytic cleavage of this compound.

Step 2: Aerobic Degradation of Intermediates

Following hydrolysis, the two resulting compounds are expected to be further metabolized by soil microorganisms.

-

Degradation of 2,2,4-trimethyl-1,3-pentanediol: This branched-chain diol is anticipated to be degraded by microorganisms capable of utilizing glycols as a carbon source. Studies on the biodegradation of similar glycols, such as ethylene (B1197577) glycol, have shown that soil microorganisms can adapt to use them as a sole carbon source.[5][6][7] The degradation likely proceeds through a series of oxidation steps, eventually leading to intermediates that can enter central metabolic pathways, such as the Krebs cycle, and are ultimately mineralized to carbon dioxide and water.

-

Degradation of Isobutyric Acid: Isobutyric acid, a branched-chain carboxylic acid, is a known metabolite in various biological systems. Soil bacteria, particularly those from the genus Pseudomonas, are known to degrade branched-chain amino acids, which involves the metabolism of isobutyryl-CoA.[8] The degradation pathway for isobutyric acid in soil is expected to involve its conversion to isobutyryl-CoA, which is then further metabolized.

The overall proposed pathway is visualized below.

Figure 2: Proposed aerobic biodegradation pathway of this compound in soil.

Key Microbial and Enzymatic Players

The biodegradation of this compound in soil is a collaborative effort of a diverse microbial community.

-

Microorganisms: A wide range of soil bacteria and fungi are known to produce extracellular esterases and metabolize alcohols and carboxylic acids. Genera such as Pseudomonas, Bacillus, Rhodococcus, Aspergillus, Penicillium, and Fusarium are frequently implicated in the degradation of organic pollutants in soil and are likely contributors to this compound's breakdown.[9] Rhizosphere microorganisms, those living in the soil region directly influenced by plant roots, have been shown to enhance the degradation of glycols and may play a significant role in this compound's fate in vegetated soils.[7]

-

Enzymes: The key enzyme initiating the degradation is esterase . Soil esterases are ubiquitous and play a crucial role in the turnover of organic matter.[4] Following the initial hydrolysis, a variety of oxidoreductases, such as alcohol dehydrogenases and aldehyde dehydrogenases, would be involved in the subsequent oxidation of the 2,2,4-trimethyl-1,3-pentanediol. The metabolism of isobutyric acid would involve CoA ligases and dehydrogenases.

Experimental Protocols

Investigating the biodegradability of this compound in soil requires well-defined experimental setups. The following protocols provide a framework for such studies.

Soil Microcosm Study

A soil microcosm study is a controlled laboratory experiment that simulates the conditions in a natural soil environment.

Objective: To determine the rate of this compound biodegradation in soil and identify its metabolites.

Materials:

-

Test soil, sieved to <2 mm.

-

This compound (analytical grade).

-

Sterile, sealed containers (e.g., glass jars).

-

Incubator.

-

Analytical equipment (GC-MS).

-

Sterile water.

-

Abiotic control (e.g., sterilized soil).

Procedure:

-

Characterize the test soil (pH, organic matter content, microbial biomass).

-

Prepare microcosms by adding a known amount of soil to each container.

-

Spike the soil with a known concentration of this compound. Adjust soil moisture to a predetermined level (e.g., 50-60% of water holding capacity).

-

Prepare abiotic controls by sterilizing the soil (e.g., by autoclaving) before spiking with this compound.

-

Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

-

At specified time intervals, sacrifice replicate microcosms from both the biotic and abiotic sets.

-

Extract the soil samples with a suitable solvent (e.g., ethyl acetate).

-

Analyze the extracts using GC-MS to quantify the remaining this compound and identify any intermediate metabolites.

Figure 3: Workflow for a soil microcosm biodegradation study.

Ready Biodegradability Test (e.g., OECD 301 B - CO₂ Evolution Test)

This standardized test determines the ultimate biodegradability of a chemical by measuring the amount of CO₂ produced.

Objective: To quantify the extent of mineralization of this compound to CO₂.

Materials:

-

Mineral salts medium.

-

Inoculum (e.g., activated sludge from a domestic wastewater treatment plant).

-

This compound as the sole carbon source.

-

CO₂-free air supply.

-

CO₂ trapping solution (e.g., barium hydroxide (B78521) or sodium hydroxide).

-

Titration equipment or Total Organic Carbon (TOC) analyzer.

Procedure:

-

Prepare the mineral salts medium and add the inoculum.

-

Add a known concentration of this compound to the test flasks.

-

Prepare control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).

-

Aerate the flasks with CO₂-free air.

-

Trap the evolved CO₂ in an alkaline solution.

-

At regular intervals, measure the amount of CO₂ produced by titrating the remaining alkali in the trapping solution or by analyzing the TOC of the solution.

-

The test typically runs for 28 days.

-

Calculate the percentage biodegradation based on the amount of CO₂ produced relative to the theoretical maximum.

Figure 4: Experimental workflow for an OECD 301 B test.

Conclusion

The available evidence strongly indicates that this compound is biodegradable in soil environments, although it may not meet the stringent criteria for "ready biodegradability." The proposed pathway, initiated by esterase-mediated hydrolysis followed by the degradation of the resulting alcohol and carboxylic acid, provides a robust framework for understanding its environmental fate. Further research, particularly utilizing soil microcosm studies with advanced analytical techniques like GC-MS, is needed to definitively identify the intermediate metabolites and the specific microbial species responsible for the complete mineralization of this compound in soil. This knowledge will be invaluable for refining environmental risk assessments and ensuring the sustainable use of this important industrial chemical.

References

- 1. Abridgement of Microbial Esterases and Their Eminent Industrial Endeavors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Branched-chain amino acid catabolism in bacteria. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Design and Mechanism Analysis of Phthalic Acid Ester Substitutes: Improved Biodegradability in Processes of Sewage Treatment and Soil Remediation | MDPI [mdpi.com]

- 5. Microbial growth in a steady-state model of ethylene glycol-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. Changed degradation behavior of pesticides when present in mixtures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Ecotoxicity of Texanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texanol, with the chemical name 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, is a widely used coalescing agent in latex paints and coatings. Its primary function is to aid in the formation of a continuous film as the paint dries.[1] Given its widespread use, understanding its environmental fate and ecotoxicological profile is crucial for assessing its potential impact on ecosystems. This technical guide provides a comprehensive overview of the available data on the environmental distribution, degradation, and toxicity of this compound.

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in the environment. For this compound, the key aspects of its environmental fate are biodegradation, hydrolysis, and bioaccumulation.

Data Presentation: Environmental Fate of this compound

| Parameter | Value/Description | Reference |

| Biodegradation | Readily biodegradable. Unlikely to persist in the environment.[2][3] | [2][3] |

| 33% degradation in 10 days; 70% degradation by day 34.[4] | [4] | |

| Hydrolysis | Exceptionally stable under neutral to moderately alkaline conditions (pH 9-10), with rate constants below 10⁻⁶ s⁻¹.[5] | [5] |

| Calculated half-life at 50°C and pH 9 is 103 hours for one isomer and 396 hours for the other.[4] | [4] | |

| Photodegradation | Predicted to undergo slow photodecomposition in the atmosphere.[4] | [4] |

| Estimated atmospheric residence time is 403 hours.[4] | [4] | |

| Bioaccumulation | Bioaccumulation data is not required because the substance biodegrades moderately rapidly.[4] No bioaccumulation is to be expected.[6] | [4][6] |

| Log Octanol-Water Partition Coefficient (Log P) | 3.47 at 25°C (experimental).[4][7] | [4][7] |

| Water Solubility | 858 mg/L at 18-22°C.[4][7] | [4][7] |

| Vapor Pressure | 0.013 mbar (0.010 mmHg) at 20°C.[4] | [4] |

Experimental Protocols: Environmental Fate

Biodegradation:

-

Principle of OECD 301B: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide produced is measured over a 28-day period and is used to calculate the percentage of biodegradation.[10][12]

Hydrolysis:

A hydrolysis study was conducted following OECD Guideline 111.[5]

-

Principle of OECD 111: The rate of hydrolysis of the test substance is determined in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures. The concentration of the test substance is measured at various time points to determine the rate of its disappearance.[5] For this compound, further testing was conducted at pH 9 and 50°C.[4] The data were analyzed using the Arrhenius relationship to calculate rate constants and half-lives.[5]

Logical Relationship: Environmental Fate of this compound

Caption: Environmental distribution and fate pathways of this compound.

Ecotoxicity

Ecotoxicity studies evaluate the potential adverse effects of a substance on living organisms in various ecosystems. For this compound, data is available for aquatic organisms, with limited information on terrestrial species.

Data Presentation: Ecotoxicity of this compound

| Organism | Test Type | Endpoint | Value (mg/L) | Reference |

| Fish | ||||

| Pimephales promelas (Fathead minnow) | Acute | 96-hour LC50 | 33 | [13] |

| Oncorhynchus mykiss (Rainbow trout) | Acute | 96-hour LC50 | >19 | [13] |

| Invertebrates | ||||

| Daphnia magna (Water flea) | Acute | 48-hour EC50 | 147.8 | [13] |

| Daphnia magna (Water flea) | Chronic | 21-day NOEC (reproduction) | 0.7 | [14] |

| Daphnia magna (Water flea) | Chronic | 21-day LOEC (reproduction) | 1.3 | [14] |

| Algae | ||||

| Raphidocelis subcapitata (Green algae) | Growth Inhibition | 72-hour EC50 | >7.49 | [13] |

| Terrestrial Plants | ||||

| Radish, Lettuce, Ryegrass | Growth Inhibition | 7-day exposure (95 mg/L) | No significant inhibition of plant height or root length. | [5] |

| Earthworms | ||||

| Eisenia fetida | Acute | 14-day LC50 | >1000 mg/kg soil | [15] |

| 14-day NOEC (mortality) | 1000 mg/kg soil | [15] |

Experimental Protocols: Ecotoxicity

Aquatic Toxicity:

-

Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[6][7][16][17][18] Fish, such as Rainbow Trout (Oncorhynchus mykiss) or Zebra-fish (Brachydanio rerio), are exposed to a range of concentrations of the test substance under controlled conditions.[4][18] Mortalities are recorded at 24, 48, 72, and 96 hours.[17]

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the concentration at which 50% of the daphnids are immobilized (EC50) after a 48-hour exposure. Young daphnids are exposed to various concentrations of the test substance, and their mobility is observed.

-

Daphnia magna Reproduction Test (OECD 211): This chronic test assesses the effect of a substance on the reproductive output of Daphnia magna over a 21-day period.[2][14][15][19][20][21] Young female daphnids are exposed to different concentrations of the test substance, and the number of live offspring is counted. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for reproduction are determined.[13][19]

-

Alga, Growth Inhibition Test (OECD 201): This test determines the effect of a substance on the growth of a selected species of green algae, such as Pseudokirchneriella subcapitata, over a 72-hour period.[3][20][22][23][24][25] The growth of the algae in cultures containing different concentrations of the test substance is compared to that of a control culture. The concentration that causes a 50% reduction in growth (EC50) is calculated.[20]

Terrestrial Toxicity:

-

Earthworm, Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida) in artificial soil.[15] Earthworms are exposed to soil treated with a range of concentrations of the test substance for 14 days. Mortality and sublethal effects, such as changes in biomass, are assessed.[15][21]

Experimental Workflow: Aquatic Ecotoxicity Testing

Caption: Generalized workflow for aquatic ecotoxicity testing of this compound.

Conclusion

Based on the available data, this compound is considered to be readily biodegradable and is not expected to persist or bioaccumulate in the environment.[2][3][6] Its primary route of entry into the environment is through volatilization from drying paint, after which it is expected to undergo slow photodegradation in the atmosphere.[4] In terms of ecotoxicity, this compound exhibits low to moderate acute toxicity to aquatic organisms. Chronic effects on Daphnia magna reproduction are observed at lower concentrations.[14] Limited data on terrestrial organisms suggest low toxicity to plants and earthworms.[5][15] Further research, particularly on the chronic toxicity to a wider range of terrestrial organisms and the identification of potential degradation products, would provide a more complete environmental risk profile for this compound.

References

- 1. Soil microorganisms can overcome respiration inhibition by coupling intra- and extracellular metabolism: 13C metabolic tracing reveals the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. Buy this compound (EVT-318662) | 25265-77-4 [evitachem.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. scribd.com [scribd.com]

- 9. Acute toxicological effects on the earthworm Eisenia fetida of 18 common pharmaceuticals in artificial soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. Ecotoxicity - Daphnia magna: Reproduction Test (OECD 211: 2012). - IVAMI [ivami.com]

- 14. biotecnologiebt.it [biotecnologiebt.it]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. researchgate.net [researchgate.net]

- 17. oecd.org [oecd.org]

- 18. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 19. oecd.org [oecd.org]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

- 22. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 23. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 24. OECD 201: Our Technical Approach | Scymaris [scymaris.com]

- 25. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

Biocompatibility of Texanol-Containing Polymers for Medical Devices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection and validation of materials for medical devices are governed by stringent biocompatibility requirements to ensure patient safety. This technical guide provides an in-depth overview of the biocompatibility assessment of polymers containing Texanol™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, CAS 25265-77-4), an ester alcohol commonly used as a plasticizer or coalescing agent. While specific biocompatibility data for polymers containing this compound in medical applications are not extensively published, this guide outlines the necessary toxicological considerations and a comprehensive testing framework based on international standards. The focus is on providing detailed experimental protocols for key in vitro and in vivo assays and a structured approach to risk assessment for leachable substances like this compound.

Introduction to this compound and its Application in Polymers

This compound™, the monoisobutyrate ester of 2,2,4-trimethyl-1,3-pentanediol (B51712), is a high-boiling point, colorless liquid.[1][2] It is primarily used as a coalescing agent in latex paints and as a plasticizer in various polymer formulations.[1][3] Its potential inclusion in polymers intended for medical devices necessitates a thorough evaluation of its biocompatibility, as leachables from the device can interact with biological systems.[4] The biocompatibility of a medical device is its ability to perform with an appropriate host response in a specific application.[5][6][7]

Regulatory Framework: ISO 10993

The primary international standard for the biological evaluation of medical devices is the ISO 10993 series.[5][6][7] This set of standards provides a framework for determining the biocompatibility of medical devices to manage biological risk.[6] The initial step in this process involves a comprehensive chemical characterization of the device materials to identify and quantify any extractable or leachable substances.[8] For a polymer containing this compound, this would involve determining the potential for this compound to migrate from the polymer matrix.

A toxicological risk assessment is then conducted on these leachables to evaluate the potential for adverse biological effects.[8][9][10] This assessment determines the need for further biological testing. The specific tests required depend on the nature and duration of body contact as outlined in ISO 10993-1.[6]

Toxicological Profile of this compound

While comprehensive biocompatibility data for this compound in medical devices is limited, some toxicological information is available.

4.1 Genotoxicity

Genotoxicity studies are crucial for assessing the potential of a substance to cause DNA or chromosomal damage, which may lead to cancer or heritable defects.[11] this compound has been evaluated in standard genotoxicity assays.

-

Ames Test (Bacterial Reverse Mutation Assay): this compound tested negative in the Ames test, indicating it does not cause gene mutations in bacteria.[12]

-

In Vivo Micronucleus Assay: this compound also tested negative in an in vivo micronucleus assay, which assesses chromosomal damage in mammals.[12]

A related compound, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TMPD-DIB), has also tested negative for mutagenic or genotoxic effects in the Ames test and in several in vitro studies with mammalian cell lines.[13]

4.2 Systemic Toxicity

Repeated dose toxicity studies in rats have shown that high doses of this compound can lead to an increase in liver weights, which is considered a biologically relevant effect.[12] The No-Observed-Adverse-Effect Level (NOAEL) from these studies is a critical parameter for establishing a tolerable intake for risk assessment purposes.[12] The acute oral toxicity of this compound is low.[12]

Biocompatibility Assessment Workflow

A systematic approach is essential for evaluating the biocompatibility of this compound-containing polymers. The following diagram illustrates a typical workflow.

Caption: Biocompatibility assessment workflow for medical devices.

Key Experimental Protocols

Detailed methodologies for the principal biocompatibility tests are provided below.

6.1 In Vitro Cytotoxicity Testing (ISO 10993-5)

This test evaluates the potential of a material to cause cell death or inhibit cell growth. The MTT assay is a common quantitative method.

6.1.1 Experimental Protocol: MTT Assay

-

Preparation of Material Extracts:

-

Extract the this compound-containing polymer in cell culture medium (e.g., MEM) with and without serum at 37°C for 24 hours, following the guidelines of ISO 10993-12. The extraction ratio is typically 3 or 6 cm²/mL.

-

-

Cell Culture:

-

Seed a suitable cell line (e.g., L929 mouse fibroblasts) in 96-well plates at a density that ensures logarithmic growth during the assay.

-

-

Exposure:

-

After 24 hours of incubation to allow for cell attachment, replace the culture medium with the material extracts. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls, as well as a blank (medium only).

-

-

Incubation:

-

Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

-

6.2 Hemocompatibility Testing (ISO 10993-4)

These tests assess the effects of a medical device on blood or blood components. Key endpoints include hemolysis and thrombosis.

6.2.1 Experimental Protocol: Hemolysis Assay (ASTM F756)

-

Blood Collection:

-

Obtain fresh human or rabbit blood collected with an anticoagulant (e.g., citrate).

-

-

Preparation of Material:

-

The this compound-containing polymer can be tested directly or as an extract.

-

-

Direct Contact Method:

-

Place the material in contact with diluted blood in test tubes.

-

-

Extract Method:

-

Prepare an extract of the material in saline. Add the extract to diluted blood.

-

-

Controls:

-

Use a positive control (e.g., water for injection) and a negative control (e.g., saline).

-

-

Incubation:

-

Incubate all tubes at 37°C for a specified time (e.g., 3 hours) with gentle mixing.

-

-

Centrifugation:

-

Centrifuge the tubes to separate the plasma.

-

-

Hemoglobin Measurement:

-

Measure the amount of free hemoglobin in the plasma spectrophotometrically.

-

-

Calculation:

-

Calculate the percentage of hemolysis. A hemolytic index below 2% is typically considered non-hemolytic.

-

6.3 Genotoxicity Testing (ISO 10993-3)

As this compound has shown no genotoxic potential in key assays, a full battery of tests on a this compound-containing polymer may not be required if a thorough toxicological risk assessment of the leachables is performed. However, for completeness, the protocols for two important in vivo and in vitro assays are outlined here.

6.3.1 Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD 473)

-

Cell Culture and Treatment:

-

Use cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes).

-

Expose the cells to at least three concentrations of the material extract, both with and without a metabolic activation system (S9 mix).

-

-

Harvesting and Slide Preparation:

-

Add a metaphase-arresting substance (e.g., colcemid) to the cultures.

-

Harvest the cells, treat them with a hypotonic solution, and fix them.

-

Prepare microscope slides and stain the chromosomes.

-

-

Microscopic Analysis:

-

Analyze at least 200 metaphases per concentration for structural chromosomal aberrations (e.g., breaks, deletions, exchanges).

-

-

Data Evaluation:

-

A substance is considered positive if it produces a concentration-dependent, statistically significant increase in the number of cells with chromosomal aberrations.

-

6.3.2 Experimental Protocol: In Vivo Micronucleus Test (OECD 474)

-

Animal Dosing:

-

Administer the material extract to rodents (typically mice or rats) via an appropriate route (e.g., oral gavage or intraperitoneal injection). Use multiple dose levels.

-

-

Sample Collection:

-

Collect bone marrow or peripheral blood at appropriate time points after dosing (e.g., 24 and 48 hours).

-

-

Slide Preparation and Staining:

-

Prepare smears of the bone marrow or blood and stain them to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

-

Microscopic Analysis:

-

Score at least 4000 polychromatic erythrocytes per animal for the presence of micronuclei.

-

-

Data Evaluation:

-

A positive result is a dose-related, statistically significant increase in the frequency of micronucleated polychromatic erythrocytes.

-

6.4 Implantation Testing (ISO 10993-6)

This test evaluates the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of a biomaterial.

6.4.1 Experimental Protocol: Subcutaneous Implantation

-

Material Preparation:

-

Prepare sterile implants of the this compound-containing polymer in a standardized size and shape.

-

-

Surgical Implantation:

-

Implant the material subcutaneously in a suitable animal model (e.g., rats or rabbits) for various time periods (e.g., 1, 4, and 12 weeks).

-

-

Macroscopic Observation:

-

At the end of each time period, euthanize the animals and examine the implantation sites for signs of inflammation, encapsulation, and other tissue reactions.

-

-

Histopathological Evaluation:

-

Excise the implant and surrounding tissue.

-

Process the tissue for histological examination (e.g., paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin).

-

A pathologist evaluates the tissue response, including inflammation, fibrosis, and tissue degeneration. The response is typically graded and compared to a negative control material.

-

Data Presentation

Quantitative data from biocompatibility studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Example of In Vitro Cytotoxicity Data (MTT Assay)

| Test Article Extract Concentration | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) | Cytotoxicity Grade (ISO 10993-5) |

| Negative Control | 0.850 | 0.042 | 100 | 0 (Non-cytotoxic) |

| Positive Control | 0.120 | 0.015 | 14.1 | 4 (Severe) |

| 25% | 0.835 | 0.051 | 98.2 | 0 (Non-cytotoxic) |